![molecular formula C19H18N4O B2939190 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone CAS No. 2034333-44-1](/img/structure/B2939190.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Cytotoxicity
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone is involved in the synthesis of various polysubstituted derivatives. For instance, a series of polysubstituted methanones were synthesized starting from isatin and alky(aryl/heteroaryl) ketones. These compounds, including similar structures, were evaluated for their cytotoxicity in human leukocytes, showing significant cytotoxicity at high concentrations (Bonacorso et al., 2016).
2. Neuropharmacological Applications
Related compounds, such as JNJ16259685, which have a similar structural motif, demonstrate potent neuropharmacological activity. They inhibit glutamate-induced Ca2+ mobilization at mGlu1 receptors, showing high potency and selectivity, suggesting potential applications in neurological disorders (Lavreysen et al., 2004).
3. Multicomponent Condensations
The compound is also relevant in multicomponent condensations for synthesizing various heterocyclic structures. These synthetic routes lead to the formation of distinct tricyclic condensation products, highlighting its versatility in organic synthesis (Chebanov et al., 2008).
4. Anticancer Applications
Derivatives of this compound have been explored for anticancer applications. For instance, a series of quinoline derivatives, including similar structures, were synthesized and screened for anticancer activity, showing potential efficacy against human breast cancer cell lines (Honde et al., 2021).
5. Antimicrobial and Antiviral Activity
Hydrazone and pyrazolo[3,4-b]quinoline derivatives, closely related to the compound , exhibit a range of biological activities, including antimicrobial and antiviral properties. These activities make them valuable for further exploration in pharmaceutical applications (Kumara et al., 2016).
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(17-8-7-13-3-1-2-4-16(13)20-17)22-9-10-23-15(12-22)11-18(21-23)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHOTQMAXSHJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

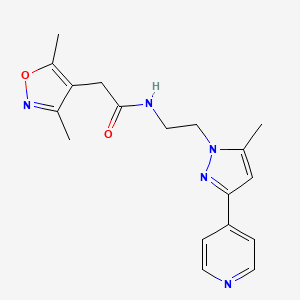
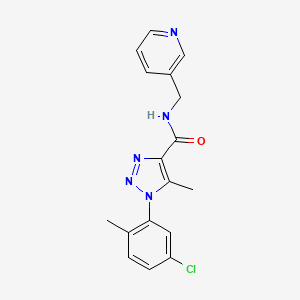
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2939112.png)
![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)
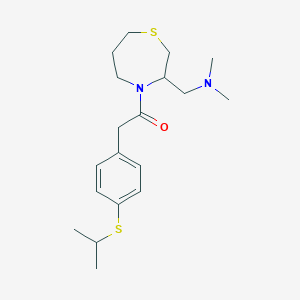
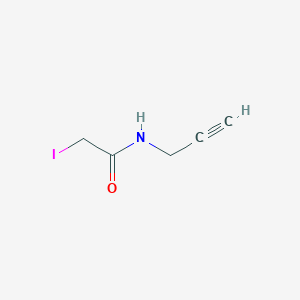
![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)
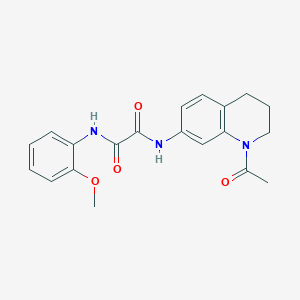
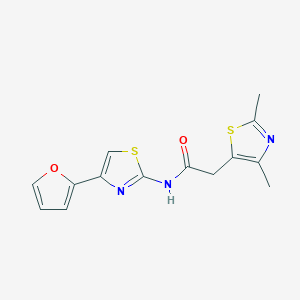
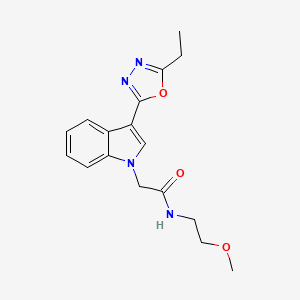
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2939123.png)
![2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939128.png)
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2939129.png)